N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 5-position, a phenyl group attached to an oxazole ring, and a carboxamide functional group. The combination of these moieties imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 5-chloro-2-aminopyridine with trans-β-nitrostyrene under specific conditions. The reaction is catalyzed by a bimetallic metal-organic framework, such as Fe2Ni-BDC, in the presence of dichloromethane as a solvent. The reaction is carried out at 80°C for 24 hours, yielding the desired product with an isolated yield of approximately 68% .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Nucleophiles in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Betrixaban: N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a potent factor Xa inhibitor.
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: A thiourea derivative with potential antioxidant and electrochemical properties.
Uniqueness
N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of a pyridine ring, oxazole ring, and carboxamide group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H10ClN3O2 |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-7-14(17-9-11)18-15(20)12-8-13(21-19-12)10-4-2-1-3-5-10/h1-9H,(H,17,18,20) |
InChI Key |
JLXPAMWBJXPSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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